

Application Notes and Protocols: TX2-121-1 in Drug-Resistant Cancer Models

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Compound of Interest

Compound Name: TX2-121-1

Cat. No.: B12401962

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Introduction

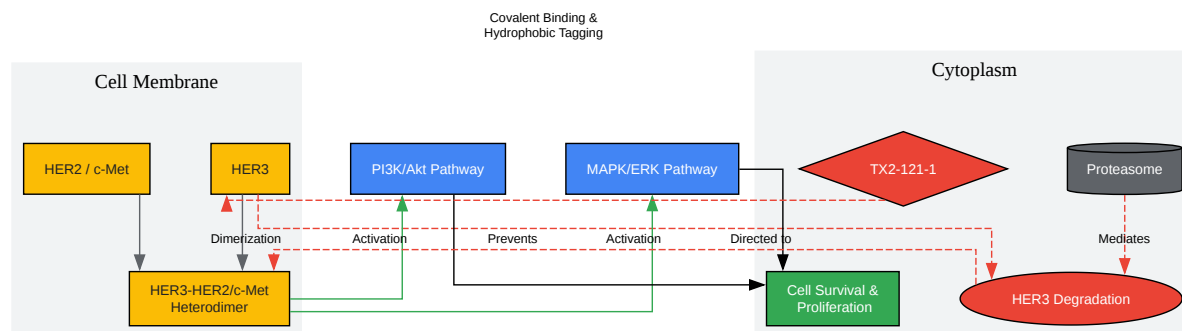
Acquired resistance to targeted cancer therapies is a significant clinical challenge. A key mechanism of resistance involves the activation of alternative signaling pathways, frequently implicating the receptor tyrosine kinase HER3 (ErbB3). Although HER3 possesses minimal intrinsic kinase activity, it functions as a critical allosteric activator for its binding partners, including HER2 and c-Met, thereby driving downstream pro-survival signals through pathways like PI3K/Akt and MAPK/ERK.^{[1][2][3]} The upregulation of HER3 signaling has been identified as a mechanism of resistance to EGFR and HER2 inhibitors in various cancers.^{[3][4]}

TX2-121-1 is a novel, first-in-class small molecule designed to overcome HER3-mediated drug resistance. It is a bi-functional compound that selectively targets HER3 for degradation.^{[1][5]} One part of the molecule covalently binds to a unique cysteine residue (Cys721) in the ATP-binding site of HER3, while a tethered hydrophobic adamantane moiety directs the entire receptor-ligand complex for proteasomal degradation.^{[1][6][7]} This dual mechanism not only inhibits HER3-dependent signaling but also removes the receptor from the cell surface, preventing its interaction with other kinases and effectively shutting down this resistance

pathway.[1][6] These application notes provide an overview of **TX2-121-1**'s mechanism and detailed protocols for its use in drug-resistant cancer models.

Mechanism of Action

TX2-121-1 operates through a unique "hydrophobic tagging" mechanism. The molecule was developed from TX1-85-1, a selective irreversible HER3 ligand.[1][5] The addition of the adamantane group to create **TX2-121-1** was crucial for inducing HER3 degradation.[1][6] This process is dependent on the cellular protein quality control machinery, including Hsp70, Hsp90, and the proteasome.[6] By inducing the degradation of HER3, **TX2-121-1** disrupts the formation of oncogenic HER2/HER3 and c-Met/HER3 heterodimers, leading to the inhibition of downstream signaling cascades.[1][6][7]



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